(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide
CAS No.: 488128-96-7
VCID: VC6908232
Molecular Formula: C19H14ClN3O2S
Molecular Weight: 383.85
* For research use only. Not for human or veterinary use.

Description |
(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide is a complex organic compound that belongs to the class of thiazolidinone derivatives. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to its unique structural features. The presence of a thiazolidine ring, a cyano group, and a phenyl moiety contributes to its chemical reactivity and biological efficacy. SynthesisThe synthesis of thiazolidinone derivatives generally involves multi-step reactions, including the condensation of appropriate aldehydes with thiazolidinones or their derivatives. For compounds like (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide, the synthetic pathway may involve:
Biological ActivityWhile specific biological activity data for (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide are not available, thiazolidinone derivatives are known for their antimicrobial and anticancer properties. These activities are often attributed to the ability of these compounds to interact with biological targets, such as enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. Research Findings and Potential ApplicationsGiven the lack of specific research findings on this compound, it is essential to consider the broader context of thiazolidinone derivatives. These compounds have shown promise in various biomedical applications, including:
Table 1: General Antimicrobial Activity of Thiazolidinone Derivatives
Table 2: General Anticancer Activity of Thiazolidinone Derivatives
|
|||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 488128-96-7 | |||||||||||||||||||||||||||||||||
Product Name | (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyanoacetamide | |||||||||||||||||||||||||||||||||
Molecular Formula | C19H14ClN3O2S | |||||||||||||||||||||||||||||||||
Molecular Weight | 383.85 | |||||||||||||||||||||||||||||||||
IUPAC Name | (2Z)-2-[5-[(2-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C19H14ClN3O2S/c20-15-9-5-4-6-12(15)10-16-18(25)23(13-7-2-1-3-8-13)19(26-16)14(11-21)17(22)24/h1-9,16H,10H2,(H2,22,24)/b19-14- | |||||||||||||||||||||||||||||||||
Standard InChIKey | CBWAWHDPSRGHJP-RGEXLXHISA-N | |||||||||||||||||||||||||||||||||
SMILES | C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=CC=C3Cl | |||||||||||||||||||||||||||||||||
Solubility | not available | |||||||||||||||||||||||||||||||||
PubChem Compound | 6273540 | |||||||||||||||||||||||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume